molecular formula C11H15N B2893669 (R)-2-phenylpiperidine CAS No. 58613-54-0

(R)-2-phenylpiperidine

Cat. No.: B2893669
CAS No.: 58613-54-0
M. Wt: 161.248
InChI Key: WGIAUTGOUJDVEI-LLVKDONJSA-N
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Description

®-2-phenylpiperidine is a chiral compound belonging to the piperidine class of organic compounds. Piperidines are six-membered nitrogen-containing heterocycles, and the phenyl group attached to the second carbon atom in the piperidine ring gives ®-2-phenylpiperidine its unique properties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-phenylpiperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperidine ring, often using cyclization reactions involving amines and carbonyl compounds.

    Chiral Resolution: To obtain the ®-enantiomer, chiral resolution techniques such as chiral chromatography or the use of chiral auxiliaries are employed.

    Phenyl Group Introduction: The phenyl group is introduced through nucleophilic substitution reactions, where a suitable phenylating agent reacts with the piperidine ring.

Industrial Production Methods

In industrial settings, the production of ®-2-phenylpiperidine may involve:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to reduce precursor compounds.

    High-Pressure Reactions: Conducting reactions under high pressure to increase yield and efficiency.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to streamline the synthesis process and improve scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert ®-2-phenylpiperidine to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions with halogenating agents can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.

    Reduction: LiAlH₄, NaBH₄, and catalytic hydrogenation.

    Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated piperidines.

Scientific Research Applications

®-2-phenylpiperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its pharmacological properties, including potential use as an analgesic or antipsychotic agent.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-phenylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-phenylpiperidine: The racemic mixture of ®- and (S)-enantiomers.

    3-phenylpiperidine: A structural isomer with the phenyl group attached to the third carbon atom.

    4-phenylpiperidine: Another isomer with the phenyl group on the fourth carbon atom.

Uniqueness

®-2-phenylpiperidine is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic mixture or other isomers. The ®-enantiomer may exhibit higher selectivity and potency for certain biological targets, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

(2R)-2-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,6-7,11-12H,4-5,8-9H2/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIAUTGOUJDVEI-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Phenylpyridine, Intermediate 14, (4.0 g, 25.81 mmol), and concentrated HCl (3 mL) in EtOH (15 mL) were treated with platinum oxide and subjected to catalytic hydrogenation (˜1 atm, balloon), at room temperature for 72 hours. After removal of the catalyst by filtration, the solution was evaporated in vacuo to a pale yellow HCl salt of the product. The free base is obtained by treating the residue with 10% aqueous sodium hydroxide. The aqueous is then extracted with Et2O several times and the extracts dried (MgSO4) and evaporated to an oil to give the title compound.
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